molecular formula C17H15ClF3NO3 B15023806 1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

Cat. No.: B15023806
M. Wt: 373.8 g/mol
InChI Key: ZHXQVNCDKHMMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorophenylhydrazine with a suitable diketone in the presence of a strong acid catalyst can lead to the formation of the indole core.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Scientific Research Applications

1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione include other indole derivatives such as:

These compounds share the indole core structure but differ in their functional groups, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C17H15ClF3NO3

Molecular Weight

373.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione

InChI

InChI=1S/C17H15ClF3NO3/c1-15(2)7-11-13(12(23)8-15)16(25,17(19,20)21)14(24)22(11)10-5-3-9(18)4-6-10/h3-6,25H,7-8H2,1-2H3

InChI Key

ZHXQVNCDKHMMON-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=C(C=C3)Cl)(C(F)(F)F)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.